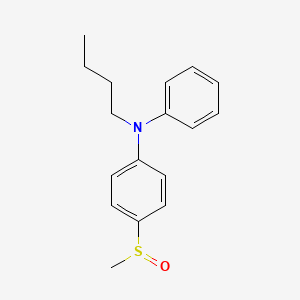
N-Butyl-4-(methanesulfinyl)-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-4-(methanesulfinyl)-N-phenylaniline is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a butyl group, a methanesulfinyl group, and a phenylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(methanesulfinyl)-N-phenylaniline typically involves the reaction of 4-(methanesulfinyl)aniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems could be employed to enhance efficiency and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-4-(methanesulfinyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl or aryl halides; reactions conducted in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: N-Butyl-4-(methanesulfonyl)-N-phenylaniline.
Reduction: N-Butyl-4-(methylthio)-N-phenylaniline.
Substitution: Various N-alkyl or N-aryl derivatives of 4-(methanesulfinyl)-N-phenylaniline.
Applications De Recherche Scientifique
N-Butyl-4-(methanesulfinyl)-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Butyl-4-(methanesulfinyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The compound may also interact with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-4-(methylthio)-N-phenylaniline: Similar structure but with a methylthio group instead of a methanesulfinyl group.
N-Butyl-4-(methanesulfonyl)-N-phenylaniline: Contains a methanesulfonyl group instead of a methanesulfinyl group.
N-Butyl-4-(methylsulfonyl)-N-phenylaniline: Similar to the methanesulfonyl derivative but with a methylsulfonyl group.
Uniqueness
N-Butyl-4-(methanesulfinyl)-N-phenylaniline is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group can undergo specific redox reactions, making the compound valuable in various applications where redox activity is crucial.
Propriétés
Numéro CAS |
350683-79-3 |
|---|---|
Formule moléculaire |
C17H21NOS |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-butyl-4-methylsulfinyl-N-phenylaniline |
InChI |
InChI=1S/C17H21NOS/c1-3-4-14-18(15-8-6-5-7-9-15)16-10-12-17(13-11-16)20(2)19/h5-13H,3-4,14H2,1-2H3 |
Clé InChI |
MVASLSLVTRLHTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
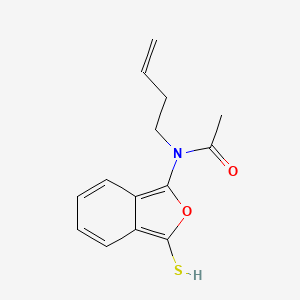
![2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12572906.png)
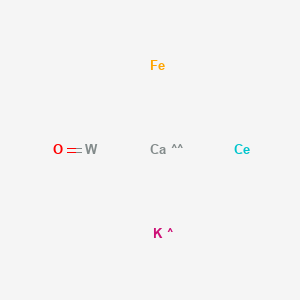
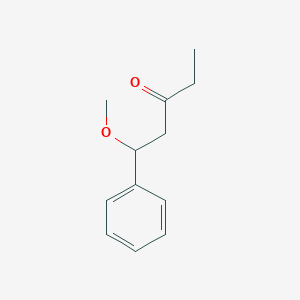

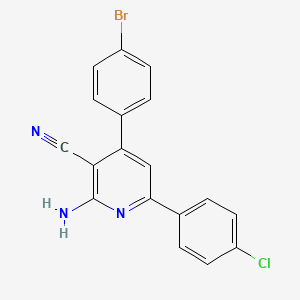

![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)
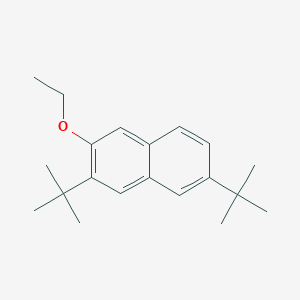
![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)

